molecular formula C24H26N2O2S B2741346 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 2034521-43-0

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

Cat. No.: B2741346
CAS No.: 2034521-43-0
M. Wt: 406.54
InChI Key: QOMOHLRHISSFEJ-UHFFFAOYSA-N
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Description

1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is an organic compound belonging to a class of molecules known for their potential pharmacological activities. Its unique structure, consisting of a 6,7-dihydrothieno[3,2-c]pyridin ring fused with an azetidin-1-yl moiety, and a methoxynaphthalen-1-yl group, underpins its diverse chemical reactivity and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Typically, the synthesis of this compound involves multiple steps:

    • Preparation of the 6,7-dihydrothieno[3,2-c]pyridin ring.

    • Formation of the azetidin-1-yl intermediate.

    • Coupling of the azetidin-1-yl group with the methoxynaphthalen-1-yl group.

    • Final conjugation of the resulting intermediate with a propan-1-one unit.

  • The reactions are usually conducted under anhydrous conditions, often utilizing organic solvents such as dichloromethane, toluene, or ethanol. Catalysts like palladium or Lewis acids are sometimes employed to enhance reaction efficiency and selectivity.

Industrial Production Methods:

  • For industrial-scale production, the synthesis often adapts to continuous flow chemistry techniques, which allow better control over reaction parameters, reducing waste and increasing yield. Process optimization involves adjusting temperature, pressure, and reactant concentrations to ensure consistent quality and high throughput.

Types of Reactions:

  • Oxidation: The methoxynaphthalen-1-yl group can undergo oxidation reactions, potentially forming quinone derivatives.

  • Reduction: The ketone group in the propan-1-one unit can be reduced to a secondary alcohol.

  • Substitution: Halogenation can occur on the aromatic rings, providing a pathway for further functionalization.

  • Addition: Nucleophilic addition reactions can target the ketone group, forming various alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

  • Addition: Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed:

  • Oxidation of the methoxy group might yield methoxyquinones.

  • Reduction of the ketone group yields alcohol derivatives.

  • Halogenation produces halogenated aromatic compounds.

  • Addition reactions form various alcohol products from the ketone.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Investigated for its role in various organic reactions due to its functional groups.

Biology:

  • Potential as a biochemical probe to study receptor-ligand interactions.

Medicine:

  • Explored for its pharmacological properties, including anti-inflammatory and antineoplastic activities.

Industry:

  • Utilized in the development of new materials and as intermediates in organic synthesis.

Molecular Targets and Pathways Involved:

  • The compound’s action mechanism is largely dependent on its interaction with specific proteins or enzymes, potentially altering their activity.

  • In pharmacological contexts, it may target receptors involved in inflammation or cancer pathways, disrupting cellular processes and signaling cascades.

Comparison with Other Compounds:

  • Compared to compounds like 6,7-dihydrothieno[3,2-c]pyridin derivatives or azetidin-1-yl analogs, this compound exhibits unique substitution patterns and functional groups enhancing its reactivity and application spectrum.

Comparison with Similar Compounds

  • 6,7-dihydrothieno[3,2-c]pyridin derivatives.

  • Azetidin-1-yl analogs.

  • Methoxynaphthalen-1-yl substituted propanones.

This overview outlines the multifaceted aspects of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one, emphasizing its chemical, biological, and industrial significance. For an in-depth exploration, extensive experimental data and literature review would be essential.

Properties

IUPAC Name

1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-28-22-8-6-17-4-2-3-5-20(17)21(22)7-9-24(27)26-15-19(16-26)25-12-10-23-18(14-25)11-13-29-23/h2-6,8,11,13,19H,7,9-10,12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMOHLRHISSFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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